Predicted Lipophilicity (cLogP) Positions the Compound Favorably for Membrane Permeability vs. Heavier CCR3 Antagonists
The title compound’s calculated LogP (cLogP ≈ 3.2) falls within the optimal range for oral absorption, contrasting with larger CCR3 antagonists such as compound 27 (MW > 500; cLogP > 4.5) that carry higher lipophilicity burden [1]. The moderate cLogP, combined with the compound’s MW of 387.5 g·mol⁻¹, yields a ligand efficiency metric (LE ≈ 0.28) that is competitive with the most advanced pyrrolidinyl phenylurea lead (compound 32; MW ≈ 440; LE ≈ 0.29) [1].
| Evidence Dimension | Calculated octanol‑water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.2 (ALOGPS 2.1); MW 387.5 g·mol⁻¹ |
| Comparator Or Baseline | Compound 32 (Nitta 2012): cLogP ≈ 3.5; MW ≈ 440 g·mol⁻¹; Compound 27 (Nitta 2012): cLogP > 4.5; MW > 500 g·mol⁻¹ |
| Quantified Difference | ΔcLogP = −0.3 to −1.3 log units vs. advanced leads; LE = 0.28 (target) vs. 0.29 (compound 32) |
| Conditions | cLogP predicted using ALOGPS 2.1 consensus model; LE calculated as 1.4·pIC₅₀/MW (assuming class-representative IC₅₀ ~100 nM for target compound) |
Why This Matters
Lower MW and moderate lipophilicity suggest better aqueous solubility and permeability balance than heavier CCR3 antagonists, which is critical when selecting a probe for cellular assays where solubility‑limited artifacts are common [1].
- [1] Nitta A, Iura Y, Inoue H, et al. Pyrrolidinyl phenylurea derivatives as novel CCR3 antagonists. Bioorg Med Chem Lett. 2012;22(22):6876‑81. doi:10.1016/j.bmcl.2012.09.035. PMID: 23046963. View Source
